4,5-Dimethylhexa-1,2-diene
Description
Contextualization within Allene (B1206475) Chemistry and Cumulenes
4,5-Dimethylhexa-1,2-diene is an organic compound belonging to the class of allenes, which are characterized by the presence of two cumulative carbon-carbon double bonds (C=C=C). Allenes are the simplest class of cumulenes, which are molecules with three or more consecutive double bonds. thieme-connect.delibretexts.org The general structure of cumulenes is R¹R²C=(C=)nCR³R⁴, where n is greater than or equal to 2 for cumulenes in the narrow sense. thieme-connect.de Allenes, with n=1, are also considered part of the broader cumulene family. thieme-connect.de
The unique bonding in allenes, featuring a central sp-hybridized carbon atom and two terminal sp²-hybridized carbon atoms, results in a non-planar geometry. The two sets of substituents at the ends of the allene are located in planes that are perpendicular to each other. libretexts.org This perpendicular arrangement can lead to axial chirality in appropriately substituted allenes of the type RR′C=C=CRR′, making them of significant interest in stereochemistry. libretexts.orgresearchgate.net
The study of cumulenes, including allenes, is a distinct area of organic chemistry. rsc.org While sharing some structural similarities with conjugated polyenes and polyynes, their synthesis and properties are often quite different. rsc.org The reactivity of the cumulated double bond system provides a platform for various chemical transformations, with cycloaddition reactions being particularly common. rsc.org
Research Significance in Modern Organic Synthesis and Catalysis
The unique structural and electronic properties of allenes like this compound make them valuable building blocks in modern organic synthesis. Their ability to undergo a variety of transformations allows for the construction of complex molecular architectures. researchgate.net
In the realm of catalysis, allenes are involved in various metal-catalyzed reactions. For instance, research has been conducted on the catalytic cyclocodimerization of silicon-containing 1,2-dienes with other unsaturated molecules to synthesize bicyclic compounds. mdpi.com These reactions often utilize titanium- or cobalt-containing catalytic systems and are influenced by factors such as the catalyst's ligand environment, the cocatalyst, and reaction conditions. mdpi.com Such catalytic transformations are significant for creating novel compounds with potential biological activity. mdpi.com
Furthermore, allenes and related dienes are utilized in studying reaction mechanisms, such as in visible-light energy-transfer catalysis for dearomative cycloaddition reactions. semanticscholar.org In some cases, related diene structures are used to quench photoreactions, highlighting their role in mechanistic investigations. semanticscholar.orgresearchgate.net The reactivity of the double bonds in these systems is also explored in addition reactions, which can lead to different products depending on kinetic or thermodynamic control. masterorganicchemistry.com
The synthesis of allenes themselves can be achieved through various methods, including the reaction of 1,1-dihalocyclopropane derivatives with alkyllithium reagents. scispace.com This highlights the ongoing development of synthetic methodologies to access these important molecules for further research and application.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 112123-27-0 | chemsrc.com |
| Molecular Formula | C8H14 | lookchem.comlookchem.com |
| Molecular Weight | 110.199 g/mol | lookchem.comlookchem.com |
Related Isomers and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |
| 2,5-Dimethyl-2,4-hexadiene | 764-13-6 | C8H14 | 110.20 | 132-134 | 11-14 | 1.476 |
| (3E)-4,5-dimethylhexa-1,3-diene | Not Available | C8H14 | 110.20 | Not Available | Not Available | Not Available |
| (Z)-4,5-Dimethylhex-2-ene | Not Available | C8H16 | 112.21 | Not Available | Not Available | Not Available |
| 2,4-Dimethylhexa-1,3-dien-5-yne | 61272-04-6 | C8H10 | 106.16 | 145–148 (estimated) | Not Available | Not Available |
Structure
3D Structure
Properties
CAS No. |
112123-27-0 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h6-8H,1H2,2-4H3 |
InChI Key |
MDIYJGVGIGOHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=C=C |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 4,5 Dimethylhexa 1,2 Diene
Pericyclic Reactions and Rearrangements Involving Allene (B1206475) Moieties
Pericyclic reactions represent a significant class of concerted reactions wherein the transition state involves a cyclic arrangement of atoms and an associated cyclic array of interacting orbitals. The allene functional group, with its perpendicular π systems, imparts unique reactivity in these transformations.
Cope Rearrangements of 1,2-Diene-5-ynes and Analogous Systems
The Cope rearrangement is a thermally induced pku.edu.cnpku.edu.cn-sigmatropic rearrangement of a 1,5-diene. wikipedia.orglibretexts.org In systems containing an allene moiety, such as 1,2-diene-5-ynes, this rearrangement provides a pathway to novel molecular architectures. The reaction proceeds through a concerted mechanism, often favoring a chair-like transition state to minimize steric interactions. wikipedia.orgspcmc.ac.in
The activation energy of Cope rearrangements can be significantly influenced by the electronic nature of substituents on the diene framework. Theoretical studies, utilizing methods such as Density Functional Theory (DFT), have shown that electron-withdrawing groups can lower the energy barriers for these rearrangements. researchgate.net For instance, the presence of a formyl group on 1,5-enyne systems has been calculated to decrease the activation barrier. researchgate.net This effect is attributed to the stabilization of charge separation in the transition state. researchgate.net Conversely, in other pericyclic reactions like intramolecular [2+2] cycloadditions of allenes, electron-donating substituents have been observed to enhance reaction efficiency, while electron-withdrawing groups can hinder the process or reduce yields. bg.ac.rs
The table below summarizes the calculated activation barriers for the Cope rearrangement of substituted 1,5-enynes, illustrating the impact of a formyl group.
| Reactant | Substituent | Catalyst | Activation Barrier (kcal/mol) | Reference |
| 1,5-Enyne | None | None | - | researchgate.net |
| C-2 Formyl-1,5-enyne | Formyl | None | 27.1 | researchgate.net |
| C-2 Formyl-1,5-enyne | Formyl | AlCl₃ | 18.1 | researchgate.net |
This table illustrates the effect of an electron-withdrawing formyl group and a Lewis acid catalyst on the activation barrier of a 1,5-enyne Cope rearrangement.
The Cope rearrangement can be catalyzed by acids, which accelerate the reaction by promoting the formation of a more reactive intermediate. spcmc.ac.inresearchgate.net In the context of enzymatic reactions, it has been shown that a Stig cyclase enzyme utilizes an aspartic acid residue in its active site to provide acid catalysis for a Cope rearrangement. ucla.edunih.gov Quantum mechanical computations have revealed that this acid catalysis significantly lowers the reaction barrier. ucla.edunih.gov The proposed mechanism involves protonation of the substrate, which facilitates the pku.edu.cnpku.edu.cn-sigmatropic shift. nih.gov Lewis acids, such as AlCl₃, have also been shown computationally to lower the activation barriers of Cope rearrangements in formyl-substituted 1,2-diene-5-ynes. researchgate.net
Cycloaddition Chemistry of Allenes and Dimethylhexadienes
Allenes can participate as 2π components in various cycloaddition reactions, leading to the formation of four-, five-, and six-membered rings. bg.ac.rs Their unique electronic and structural properties make them valuable partners in these transformations.
In the Diels-Alder reaction, a [4+2] cycloaddition, allenes can function as the dienophile. Strained cyclic allenes, in particular, exhibit high reactivity and unique selectivity in these reactions. nih.govacs.org For example, the reaction of cyclohexa-1,2-diene (B81774) with furan (B31954) proceeds with high endo selectivity, a phenomenon attributed to a combination of secondary orbital interactions and electrostatic effects. nih.govwiley.com Computational studies have shown that the transition states in these reactions can be highly asynchronous. acs.org The use of Lewis acids can influence the stereochemical outcome of Diels-Alder reactions involving allenoic acid derivatives. rsc.org
The following table presents data on the endo selectivity and activation barriers for the Diels-Alder reaction of strained cyclic allenes with furan.
| Allene | Diene | Product Ratio (endo:exo) | ΔG‡ (endo) (kcal/mol) | Reference |
| Cyclohexa-1,2-diene | Furan | 11:1 | - | nih.gov |
| Oxacyclic allene 7 | 2,5-dimethylfuran | - | 17.4 | nih.gov |
| Azacyclic allene 29 | Furan | - | 16.8 | nih.gov |
This table highlights the endo selectivity and calculated activation energy barriers for the Diels-Alder reactions of various strained cyclic allenes.
Allenes are capable of undergoing intramolecular cycloadditions, providing efficient routes to complex polycyclic structures. nih.gov These reactions can be promoted by heat, light, or metal catalysts. bg.ac.rsrsc.org For example, visible light photocatalysis can promote intramolecular [2+2] cycloadditions of allenes to form bicyclo[4.2.0]octane derivatives. bg.ac.rs In these reactions, the electronic nature of substituents plays a crucial role, with electron-donating groups generally enhancing efficiency. bg.ac.rs
Rhodium catalysts have been employed to facilitate intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes, leading to the formation of fused bicyclic systems. pku.edu.cn Furthermore, thermal intramolecular [2+2] cycloadditions between ketenes and allenes have been reported to yield bicyclic heptanones. nih.gov The regioselectivity of these cycloadditions can be influenced by the substitution pattern of the allene. nih.gov Cycloisomerization reactions of dienes, such as the ruthenium-catalyzed cycloisomerization of diallyllactones, also represent a powerful tool for the synthesis of cyclic compounds. researchgate.net
Photo-induced Cycloadditions (e.g., [5+4] cycloaddition in presence of 2,5-dimethylhexa-2,4-diene)
Photo-induced cycloadditions represent powerful methods for constructing complex molecular architectures that are often inaccessible through thermal means. researchgate.net These reactions, typically proceeding through an energy transfer mechanism from a photosensitizer, can lead to the formation of strained, medium-sized rings. researchgate.net While specific studies on the photo-induced [5+4] cycloaddition of 4,5-dimethylhexa-1,2-diene are not extensively detailed in the available literature, the behavior of related compounds provides significant insight.
The proposed reaction partner, 2,5-dimethylhexa-2,4-diene, is well-documented for its role in photochemical reactions, often acting as a "triplet quencher." beilstein-journals.orgchemrxiv.orgnih.govsemanticscholar.org This implies that it can interact with and deactivate the excited triplet states of other molecules, a key step in many photosensitized processes. chemrxiv.orgnih.gov For instance, its presence has been shown to inhibit or completely suppress various photo-induced reactions, confirming the involvement of triplet state intermediates in those pathways. chemrxiv.orgnih.govsemanticscholar.org This quenching ability underscores its potential to participate in, or at least influence the course of, photochemical cycloadditions.
The general field of photo-induced cycloadditions is broad, encompassing various reaction types such as [4+2], [3+2], and [2+2] cycloadditions. nih.govsemanticscholar.org For example, visible-light energy transfer catalysis has been successfully employed for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with styrenes. semanticscholar.org Similarly, dearomative [3+2] cycloadditions have been achieved through a two-step visible-light-enabled energy transfer cascade. nih.gov Given the reactivity of the allene functional group, it is plausible that this compound could participate in analogous photo-induced cycloaddition reactions, although the specific pathways and product distributions would require dedicated empirical investigation.
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis offers a versatile toolkit for the functionalization of unsaturated hydrocarbons like allenes and dienes.
Hydroacylation Reactions with Dimethylhexadienes
Intermolecular hydroacylation, the addition of a C-H bond of an aldehyde across a C=C double bond, is a highly atom-economical method for forming ketones. Rhodium complexes are often effective catalysts for this transformation. acs.org Studies on the hydroacylation of dienes have shown that the substrate structure is critical for reactivity. For example, in the Rh-catalyzed reaction between salicylaldehydes and various dienes, substrates like 1,4-pentadiene (B1346968) and 1,5-hexadiene (B165246) derivatives readily participate. acs.org However, research indicates that the hydroacylation of 2,5-dimethylhexa-1,5-diene, a structural isomer of this compound, did not proceed under the tested conditions. acs.org This suggests that steric hindrance around the double bonds can significantly impede the reaction. While direct experimental data for this compound is unavailable, this result implies that it may also be a challenging substrate for this specific transformation.
Asymmetric Cyclopropanation of Dienes (e.g., 2,5-dimethylhexa-2,4-diene)
Asymmetric cyclopropanation is a fundamental reaction for synthesizing chiral cyclopropanes, which are valuable building blocks in pharmaceuticals and agrochemicals. dicp.ac.cn The reaction typically involves the transfer of a carbene from a diazo compound to an alkene, often catalyzed by chiral metal complexes. researchgate.netresearchgate.net
The cyclopropanation of conjugated dienes like 2,5-dimethylhexa-2,4-diene has been investigated as a route to chrysanthemic acid derivatives, which are components of some insecticides. researchgate.netresearchgate.net However, reports indicate that the application of certain catalytic systems to 2,5-dimethylhexa-2,4-diene yielded modest results. wiley-vch.de A recently developed metal-free, organocatalytic method using an ion pair catalyst has shown high enantioselectivity for the cyclopropanation of various styrenes and aliphatic dienes, including 2,5-dimethylhexa-2,4-diene. researchgate.netresearchgate.net
| Catalyst System | Reactant | Key Finding | Reference |
|---|---|---|---|
| Copper(II) with pyridine-based tetraaza-macrocycles | Diazoacetate | The reaction was applied to 2,5-dimethylhexa-2,4-diene, but results were reported as modest. | wiley-vch.de |
| Thioxanthylium/chiral imidodiphosphorimidate (organocatalyst) | Diazoalkane | The catalyst design was tested for selectivity with substrates bearing multiple olefins, such as 2,5-dimethylhexa-2,4-diene. | researchgate.netresearchgate.net |
Cross-Dimerization Reactions Involving Allenes and Dienes
Catalytic cross-dimerization is an efficient method for forming C-C bonds, combining two different unsaturated molecules with high atom economy. acs.org Ruthenium(0) complexes have proven to be effective catalysts for the cross-dimerization of conjugated dienes with various partners, including allenes. acs.org The mechanism often involves an initial oxidative coupling of the substrates to the metal center. rsc.org
For instance, Ru(0) complexes catalyze the cross-dimerization of 1,3-dienes with substituted alkenes and ketenes. acs.orgrsc.org While specific examples involving this compound are scarce, the reaction of a 2,3-dimethyl-1,3-butadiene (B165502) Ru(0) complex with diphenylketene (B1584428) leads to the stoichiometric formation of a conjugated dienyl ketone. rsc.org Furthermore, the first enantioselective cross-dimerization between a conjugated diene (2,4-dimethylhexa-2,4-diene) and an acrylate (B77674) was achieved using a chiral Ru(0) catalyst, yielding the product with 49% ee. acs.org These examples establish the feasibility of using transition metal catalysis to couple dimethyl-substituted diene and allene systems.
| Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|
| [RuCpCl(η⁴-1,5-cod)] | Conjugated ketone and an allene | 1,3-Diene product | acs.org |
| Ru(η⁶-naphthalene)[(−)-Ph-bod] | 2,4-Dimethylhexa-2,4-diene and tert-butyl acrylate | Chiral cross-dimer (49% ee) | acs.org |
| [Ru(MeCN)(PPh₃)₂(η³-2,3-Me₂C₄H₃)] | 2,3-Dimethyl-1,3-butadiene and diphenylketene | Conjugated dienyl ketone | rsc.org |
Olefin Isomerization Catalysis
The isomerization of C=C double bonds is a fundamental transformation in organic synthesis. escholarship.org Allenes, containing cumulated double bonds, are thermodynamically less stable than their conjugated diene isomers. Consequently, this compound can be expected to isomerize to more stable conjugated systems, such as 4,5-dimethylhexa-1,3-diene or 4,5-dimethylhexa-2,4-diene, under appropriate catalytic conditions.
This isomerization can be promoted by various catalysts, including acids, bases, and transition metal complexes. thieme-connect.de Base-promoted isomerization is a common method, though it can require high temperatures. thieme-connect.de Transition metal complexes, such as those of palladium, titanium, and ruthenium, are also effective. thieme-connect.deethz.ch For example, titanium complexes have been shown to be effective in the isomerization of unconjugated dienes to their conjugated counterparts at room temperature. thieme-connect.de Photosensitized isomerization is another possible pathway, although this typically involves cis-trans isomerization around a single double bond rather than positional migration. acs.org
Electrophilic and Radical Mediated Transformations
The allene functional group in this compound is susceptible to attack by both electrophiles and radicals. Electrophilic addition to allenes can occur at either the central carbon or one of the terminal carbons, leading to a variety of potential products.
The reactivity of the isomeric 2,5-dimethylhexa-2,4-diene provides a useful comparison. The chlorination of this diene gives the 1,2-addition product, supporting an ion-pairing mechanism where the chloride ion attacks the intermediate carbocation before charge delocalization can occur. masterorganicchemistry.com Similarly, a catalyst-free halo-hydroxylamination of 2,5-dimethylhexa-2,4-diene has been reported, demonstrating the diene's susceptibility to electrophilic attack. chemrxiv.org
Radical-mediated transformations are also relevant. The radical cations of conjugated dienes have been generated and characterized using techniques like laser flash photolysis. acs.org For 2,5-dimethyl-2,4-hexadiene, the radical cation can react with a neutral molecule of its precursor to form dimers, although significant rearrangement of the initial adduct occurs. acs.org The interaction of dienes with radical species is further highlighted by their use as quenchers in photochemical reactions that proceed via radical intermediates. beilstein-journals.orgchemrxiv.org Given that allenes can also readily undergo radical addition, this compound is expected to exhibit rich reactivity under radical-mediated conditions.
Isomerization Studies of Dimethylhexadienes
Isomerization reactions, which involve the rearrangement of a molecule's structure, can be induced by various means, including acid catalysis, heat, or radical initiators. thieme-connect.dethieme-connect.de These transformations are crucial for synthesizing specific isomers and understanding the relative stabilities of different structural arrangements.
Acid-catalyzed isomerization of dienes can lead to both positional changes of the double bonds and rearrangements of the carbon skeleton. thieme-connect.de These reactions typically proceed through carbocation intermediates, and the strength of the acid can significantly influence the reaction pathway and product distribution. berkeley.edu
For example, the acid-catalyzed isomerization of 2,5-dimethylhexa-1,4-diene can be initiated by an acid like HF. chegg.com In the presence of solid acid catalysts, 2,5-dimethylhexadiene isomers can undergo skeletal isomerization to form other dienes like 2,4-dimethylhexadiene and 3,4-dimethylhexadiene, as well as cyclization products. berkeley.edu Weaker acids tend to favor the formation of 2,5-dimethylhexadiene isomers, while stronger acids promote subsequent skeletal rearrangements. berkeley.edu The interconversion between different positional isomers, such as 2,5-dimethyl-hexa-2,4-diene and trans-2,5-dimethyl-hexa-1,3-diene, occurs rapidly through proton shifts. berkeley.edu
The isomerization of cycloalkenes within zeolites, which act as solid Brønsted acids, has also been studied to understand the mechanisms of positional and skeletal isomerization. rsc.org These processes are vital in industrial applications like hydrocracking and hydroisomerization. rsc.org
Thermal isomerization involves the rearrangement of a molecule using ambient or supplied heat, without the need for light absorption or electronic excitation. stackexchange.com These reactions proceed through a transition state that is overcome by the kinetic energy of the molecule. stackexchange.com For instance, the gas-phase isomerization of 1,1-dimethyl-2-vinylcyclopropane to cis-2-methylhexa-1,4-diene occurs via a concerted 1,5-hydrogen migration. capes.gov.br
Radical isomerizations, on the other hand, involve radical intermediates. rsc.org These can be initiated by radical species and often proceed through chain mechanisms. The addition of a radical to a diene can generate a resonance-stabilized allylic radical, which can then lead to different isomeric products. masterorganicchemistry.com For example, in the free-radical addition of HBr to dienes, both 1,2- and 1,4-addition products can be formed, with the product ratio often depending on kinetic versus thermodynamic control. masterorganicchemistry.com
| Starting Material | Conditions | Product(s) | Mechanism/Key Feature | Reference |
|---|---|---|---|---|
| 2,5-dimethylhexa-1,4-diene | Acid catalyst (e.g., HF, solid acids) | 2,5-dimethyl-hexa-2,4-diene, 2,4-dimethylhexadiene, etc. | Carbocation intermediates, skeletal and positional isomerization | berkeley.educhegg.com |
| 1,1-dimethyl-2-vinylcyclopropane | Thermal (gas phase) | cis-2-methylhexa-1,4-diene | Concerted 1,5-hydrogen migration | capes.gov.br |
| Butadiene | HBr, radical initiator | 1-bromo-2-butene and 3-bromo-1-butene | Allylic radical intermediate, kinetic vs. thermodynamic control | masterorganicchemistry.com |
Stereochemical Investigations in 4,5 Dimethylhexa 1,2 Diene Systems
Principles of Axial Chirality in Allene (B1206475) Derivatives
Allenes are a class of organic compounds characterized by the presence of two consecutive carbon-carbon double bonds, resulting in a C=C=C structure. nih.govwikipedia.org The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized. nih.gov This bonding arrangement dictates a unique geometry where the two π-bonds and the substituents on the terminal carbons lie in perpendicular planes. wikipedia.orgmsu.edu
A consequence of this orthogonal arrangement is the potential for axial chirality, a type of stereoisomerism where a molecule lacks a chiral center but is chiral due to the non-planar arrangement of substituents around an axis of chirality. wikipedia.orgrsc.org For an allene to exhibit axial chirality, the two substituents on each of the terminal carbon atoms must be different. wikipedia.orgwikipedia.orgnumberanalytics.com If this condition is met, the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. wikipedia.org The prediction of chirality in allenes was first made by van't Hoff in 1875 and was experimentally confirmed in 1935. wikipedia.orgmsu.edu
In the case of 4,5-dimethylhexa-1,2-diene, the C1 carbon is substituted with two hydrogen atoms, while the C3 carbon is substituted with a hydrogen atom and an isopropyl group. Therefore, based on the substitution pattern, this compound is a chiral molecule. The rotation barrier for the stereoisomerization of 1,3-dialkylallenes is significant, approximately 195 kJ/mol, which allows for the isolation of stable enantiomers at room temperature. msu.edu
The configuration of axially chiral allenes is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with the labels Ra and Sa to denote the axial chirality. wikipedia.org To assign the configuration, the molecule is viewed along the allene axis, and the substituents on the near and far carbons are ranked. An additional rule gives higher priority to the near substituents over the far ones. wikipedia.org
Enantioselective and Diastereoselective Control in Synthetic Processes
The synthesis of enantioenriched chiral allenes is a significant challenge in organic chemistry. Various strategies have been developed to control the enantioselectivity and diastereoselectivity of reactions that form allenes. These methods often involve the use of chiral catalysts, chiral auxiliaries, or the transfer of existing chirality within a molecule.
Enantioselective Synthesis:
Catalytic enantioselective synthesis is a powerful tool for accessing chiral allenes. Transition metal catalysts, particularly those based on copper and palladium, in conjunction with chiral ligands, have proven effective in a variety of transformations. For instance, copper(I)-catalyzed cross-coupling of aryldiazoalkanes and terminal alkynes using chiral bisoxazoline ligands can produce trisubstituted allenes with high enantioselectivities. d-nb.info Similarly, chiral phosphoric acids have been employed as catalysts in the asymmetric addition of nucleophiles to 1,3-enynes, leading to the formation of axially chiral allenes. d-nb.info
Another approach involves the use of chiral auxiliaries. For example, the synthesis of camphor-based chiral allenes has been achieved with high diastereoselectivity. nih.gov The chiral camphor (B46023) scaffold directs the stereochemical outcome of the reaction, and subsequent removal of the auxiliary can provide the enantioenriched allene.
Diastereoselective Synthesis:
Diastereoselective methods for allene synthesis often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. Phosphine-catalyzed cascade isomerization/annulation reactions have been developed for the diastereoselective synthesis of allenes integrated into complex molecular scaffolds. researchgate.net In these reactions, the stereocenters present in the starting material control the formation of the new chiral axis of the allene.
The insertion of allenes into metal-carbon bonds can also proceed with high diastereoselectivity. For example, the insertion of monosubstituted allenes into stable oxapalladacycles has been shown to produce 2,3-disubstituted 3,4-dihydro-2H-1-benzopyrans with excellent diastereoselectivity. nih.gov The nature of the substituents on the allene plays a crucial role in determining the stereochemical outcome.
While specific examples for the enantioselective or diastereoselective synthesis of this compound are not extensively documented, the general principles and methods described above are applicable to its synthesis. For instance, a potential route could involve the enantioselective addition to a suitably substituted enyne precursor.
Table 1: Examples of Catalysts and Chiral Auxiliaries in Allene Synthesis
| Catalyst/Auxiliary | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Copper(I) with chiral bisoxazoline ligands | Cross-coupling of diazoalkanes and alkynes | Trisubstituted allenes | d-nb.info |
| Chiral Phosphoric Acid | Conjugate addition to 1,3-enynes | Trisubstituted allenes | d-nb.info |
| (1R)-(+)-Camphor | Substrate-controlled synthesis | Camphor-derived chiral allenes | nih.gov |
Stereochemical Outcomes of Electrocyclic Reactions
Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. researchgate.netmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and whether the reaction is induced by heat or light. wikipedia.org
The diene moiety in this compound is a substituted 1,3-butadiene (B125203) system. A 4π-electron system like 1,3-butadiene undergoes a conrotatory ring closure under thermal conditions and a disrotatory ring closure under photochemical conditions. masterorganicchemistry.comwikipedia.org
Thermal Conditions: Under heating, the electrocyclic ring closure of a 1,3-diene is a conrotatory process, where the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise).
Photochemical Conditions: Under irradiation with light, the reaction proceeds in a disrotatory manner, with the terminal p-orbitals rotating in opposite directions.
The stereochemistry of the substituents on the diene determines the stereochemistry of the resulting cyclobutene. For example, the thermal conrotatory ring closure of (2E,4E)-hexadiene yields trans-3,4-dimethylcyclobutene, while the photochemical disrotatory closure of the same diene gives cis-3,4-dimethylcyclobutene. wikipedia.org
In the context of this compound, the diene portion (hexa-1,3-diene with a methyl group at C-5) could potentially undergo electrocyclization. The stereochemistry of the double bond at C3-C4 would dictate the stereochemical outcome of such a reaction. The presence of the bulky isopropyl group and the adjacent chiral allene center could also influence the conformational preferences of the diene, potentially favoring one rotational mode over the other and thereby influencing the stereochemical outcome of the electrocyclization.
For the related hexa-1,3,5-triene system (a 6π-electron system), the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. wikipedia.orgacs.org
Table 2: Predicted Stereochemical Outcomes for Electrocyclic Reactions
| π-System | Conditions | Mode of Rotation |
|---|---|---|
| 4π (e.g., 1,3-butadiene) | Thermal | Conrotatory |
| 4π (e.g., 1,3-butadiene) | Photochemical | Disrotatory |
| 6π (e.g., 1,3,5-hexatriene) | Thermal | Disrotatory |
Influence of Stereochemistry on Molecular Conformation and Reactivity
The axial chirality of allenes has a significant impact on their molecular conformation and, consequently, their chemical reactivity. The fixed, non-planar arrangement of substituents around the chiral axis creates a specific three-dimensional shape that can influence how the molecule interacts with other reagents.
Molecular Conformation:
The substituents on the allene can influence its ground-state conformation through steric and electronic effects. nih.gov In this compound, the isopropyl group at the C4 position is sterically demanding. The molecule will adopt a conformation that minimizes steric interactions between the isopropyl group, the methyl group at C5, and the allene moiety. This preferred conformation can influence the accessibility of the different reactive sites within the molecule.
Reactivity:
The stereochemistry of a chiral allene can direct the outcome of subsequent reactions. In reactions involving the allene itself, the chiral environment can lead to stereoselective transformations. For example, in additions to the allene double bonds, a chiral catalyst or reagent can differentiate between the two enantiotopic faces of the allene, leading to the formation of a single enantiomer of the product. numberanalytics.com
Furthermore, the reactivity of allenes can be influenced by their substitution pattern. Terminal methyl substituents on allenes have been shown to affect their reactivity in rhodium-catalyzed cycloadditions, with more sterically hindered allenes sometimes exhibiting higher yields. acs.org This has been attributed to the suppression of competing side reactions like allene dimerization. acs.org Therefore, the methyl groups in this compound are expected to play a crucial role in modulating its reactivity.
In electrophilic additions to allenes, the regioselectivity can be influenced by the stability of the resulting carbocation intermediates. msu.edu The substitution pattern in this compound would influence the stability of any potential carbocationic intermediates, thereby directing the regiochemical outcome of such additions.
Computational and Theoretical Studies of 4,5 Dimethylhexa 1,2 Diene
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the intricate dance of electrons and nuclei that governs chemical reactions. For a molecule like 4,5-Dimethylhexa-1,2-diene, these methods would be invaluable in mapping out potential reaction pathways and understanding the energetic factors that control its reactivity.
Molecular Dynamics and Reaction Dynamics Simulations of Allene (B1206475) Reactivity
While quantum chemical calculations provide a static picture of a reaction's potential energy surface, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic evolution of a chemical system. Born-Oppenheimer molecular dynamics (BOMD), where the electronic structure is calculated "on-the-fly" as the nuclei move, would be a powerful tool to simulate the reactivity of this compound under various conditions.
For example, MD simulations could be used to study the isomerization and fragmentation of the this compound cation in the presence of an intense laser field, revealing the branching ratios of different reaction pathways. These simulations can also provide insights into non-statistical dynamic effects, where the energy in a molecule is not distributed randomly among its vibrational modes, leading to unexpected reaction outcomes.
Advanced Spectroscopic Characterization for Research on 4,5 Dimethylhexa 1,2 Diene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of organic compounds, including allenes like 4,5-Dimethylhexa-1,2-diene. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular framework can be constructed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for allenes. The central sp-hybridized carbon of the allene (B1206475) group (C3) exhibits a characteristic downfield chemical shift, typically in the range of 200-220 ppm. wikipedia.org The terminal sp²-hybridized carbons (C1 and C2) resonate at a more upfield region, generally around 80 ppm. wikipedia.org The remaining sp³-hybridized carbons of the isopropyl group will appear at even higher field.
Stereochemical Assignment: For chiral allenes, NMR spectroscopy, in conjunction with chiral solvating agents or derivatizing agents, can be used to determine the absolute configuration. acs.orgacs.org The formation of diastereomeric complexes with a chiral auxiliary can lead to the separation of NMR signals for the two enantiomers, allowing for their differentiation and assignment. acs.org Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, which is crucial for confirming stereochemical relationships within the molecule. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling (J) Constants (Hz) |
| H on C1 | ~4.5-5.0 | Doublet of doublets | ||
| H on C2 | ~5.0-5.5 | Multiplet | ||
| H on C4 | ~2.5-3.0 | Multiplet | ||
| H on C5-CH₃ | ~1.0-1.2 | Doublet | ||
| H on C6-CH₃ | ~1.0-1.2 | Doublet | ||
| C1 | ~75-85 | |||
| C2 | ~95-105 | |||
| C3 | ~200-210 | |||
| C4 | ~30-40 | |||
| C5 | ~20-25 | |||
| C6 | ~20-25 |
Mass Spectrometry for Intermediate Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. chemguide.co.uk In the context of this compound research, MS is invaluable for identifying reaction intermediates and gaining mechanistic insights into its chemical transformations. uvic.ca
Molecular Ion and Fragmentation: Upon ionization in the mass spectrometer, this compound will produce a molecular ion (M⁺) peak corresponding to its molecular weight. chemguide.co.uk The molecule then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. libretexts.orgtutorchase.com For this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the bulky isopropyl group and within the allenic system. The stability of the resulting carbocations will influence the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uk
Intermediate Identification: During chemical reactions, unstable intermediates can often be detected using mass spectrometry techniques like electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS). uvic.canih.gov For instance, if this compound is involved in a reaction where it forms a short-lived intermediate, MS can be used to trap and identify this species, providing direct evidence for a proposed reaction mechanism. thieme-connect.comnih.gov This is particularly useful in studying catalytic cycles or complex reaction pathways. uvic.carsc.org
Mechanistic Insights: By analyzing the fragments formed under different reaction conditions or by using isotopically labeled starting materials, researchers can piece together the sequence of bond-breaking and bond-forming events. mdpi.comcdnsciencepub.com For example, observing the loss of specific neutral fragments can indicate the rearrangement or elimination steps in a reaction mechanism. Tandem mass spectrometry (MS/MS) can further be employed to isolate a specific ion and study its subsequent fragmentation, providing even more detailed mechanistic information. nih.gov
Interactive Data Table: Potential Mass Spectrometry Fragments of this compound
| m/z Value | Possible Fragment Ion | Possible Neutral Loss |
| 110 | [C₈H₁₄]⁺ (Molecular Ion) | - |
| 95 | [C₇H₁₁]⁺ | CH₃ |
| 67 | [C₅H₇]⁺ | C₃H₇ (isopropyl) |
| 43 | [C₃H₇]⁺ (isopropyl cation) | C₅H₇ |
Vibrational Spectroscopy (Infrared, Raman) for Reaction Monitoring and Structural Probes
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key feature in the IR spectrum of an allene is the characteristic asymmetric stretching vibration of the C=C=C group, which typically appears as a strong absorption band in the region of 1950-1980 cm⁻¹. The presence and position of this band can confirm the existence of the allenic functionality. Other characteristic absorptions would include C-H stretching vibrations for the sp², sp³, and sp hybridized carbons, as well as bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. For allenes, the symmetric stretching vibration of the C=C=C bond, which is often weak or inactive in the IR spectrum, gives rise to a strong band in the Raman spectrum. cdnsciencepub.com This makes Raman spectroscopy particularly useful for studying the allenic backbone. The depolarization ratios of Raman bands can also provide information about the symmetry of the vibrational modes. cdnsciencepub.com
Reaction Monitoring and Structural Probes: Both IR and Raman spectroscopy can be used to monitor the progress of a reaction involving this compound. For example, the disappearance of the characteristic allenic absorption band and the appearance of new bands corresponding to the product would indicate the consumption of the starting material and the formation of the product. These techniques can also be used to identify functional groups and to gain insights into the molecular structure and conformation. nih.govacs.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=C=C Asymmetric Stretch | IR | ~1950-1980 | Strong |
| C=C=C Symmetric Stretch | Raman | ~1070 | Strong |
| =C-H Stretch (sp²) | IR/Raman | ~3000-3100 | Medium |
| -C-H Stretch (sp³) | IR/Raman | ~2850-2960 | Strong |
| CH₂ Wag | IR/Raman | ~1300-1400 | Medium |
| C-H Bend | IR/Raman | ~850 | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Reactivity Correlations
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, this technique can be used to understand its electronic structure and how this correlates with its reactivity.
Electronic Transitions: Allenes, due to their system of cumulated double bonds, exhibit electronic transitions in the UV region. The π-systems of allenes are orthogonal, which influences their electronic properties. chemrxiv.orgsemanticscholar.org The absorption of UV light promotes an electron from a lower-energy molecular orbital (typically a π orbital) to a higher-energy molecular orbital (typically a π* orbital). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. In simple allenes, a strong π → π* transition is typically observed. aip.org
Structure and Reactivity Correlations: The position and intensity of the absorption bands in the UV-Vis spectrum can be correlated with the structure and reactivity of the molecule. For instance, the extent of conjugation and the presence of substituents can affect the energy of the electronic transitions and thus the λmax value. nih.govacs.org While this compound itself has a relatively simple chromophore, its reactions can lead to products with more extended conjugation, which would result in a shift of the absorption to longer wavelengths (a bathochromic or red shift). This property can be exploited to monitor reactions and to gain insights into the electronic nature of reaction intermediates and products. nih.gov Theoretical calculations can complement experimental UV-Vis data to help assign the observed electronic transitions. semanticscholar.orgaip.org
Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) |
| π → π | ~170-180 | Gas Phase/Hexane | High |
| n → π | Not applicable |
Future Research Trajectories and Broader Impact of 4,5 Dimethylhexa 1,2 Diene Chemistry
Development of Novel Catalytic Systems for Allene (B1206475) Transformations
The reactivity of allenes, including 4,5-dimethylhexa-1,2-diene, is a fertile ground for the development of new catalytic systems. researchgate.net The presence of two perpendicular π-orbitals allows for diverse reactivity with electrophiles, nucleophiles, and radical species, making them ideal substrates for a wide array of chemical transformations. researchgate.net
A significant challenge and a major research thrust is the development of catalytic systems that can control the axial chirality of allenes. acs.org Chiral allenes are valuable intermediates in asymmetric synthesis, and catalytic methods for their enantioselective preparation are in high demand. researchgate.net Researchers are exploring the use of chiral ligands and catalysts to induce asymmetry in reactions that form or transform allenes, with the goal of producing single-enantiomer products.
The following table summarizes some of the key catalytic systems being investigated for allene transformations:
| Catalyst System | Transformation Type | Key Features |
| Palladium Complexes | Cycloadditions, Coupling | High efficiency and functional group tolerance. researchgate.netresearchgate.net |
| Rhodium Complexes | Cycloadditions, Isomerizations | Excellent for constructing carbo- and heterocyclic rings. researchgate.net |
| Gold Catalysts | Cycloisomerizations | Mild reaction conditions and unique reactivity patterns. nottingham.ac.uk |
| Copper Hydride | Reductive Couplings | Enables regio- and enantioselective formation of C-C bonds. mit.edu |
Strategic Applications in the Synthesis of Complex Organic Molecules
The unique reactivity of this compound and related allenes makes them powerful tools for the construction of complex molecular architectures. Their ability to participate in a variety of cycloaddition reactions, such as [2+2], [3+2], and [4+2] annulations, provides efficient pathways to five- and six-membered rings, which are common motifs in natural products and pharmaceuticals. researchgate.netmdpi.com
One of the key strategic applications lies in the synthesis of natural products. Many biologically active natural products contain allene or allene-derived moieties. The development of synthetic methods utilizing allenes like this compound can provide more efficient and stereoselective routes to these complex targets. For example, the allene moiety can serve as a linchpin in a synthetic sequence, allowing for the rapid assembly of a complex carbon skeleton.
Furthermore, allenes are valuable precursors for the synthesis of other functional groups. For instance, the isomerization of allenes can lead to conjugated dienes, which are themselves versatile intermediates in organic synthesis, particularly in Diels-Alder reactions. thieme-connect.de The controlled addition of various reagents across the double bonds of allenes can also lead to a diverse array of functionalized products.
The table below highlights some complex molecules and scaffolds synthesized using allene chemistry:
| Target Molecule/Scaffold | Synthetic Strategy | Significance |
| Isoquinolinones | Cobalt and photoredox dual catalysis | Provides a mild and environmentally friendly route to important nitrogen-containing heterocycles. researchgate.net |
| Five-membered rings | [3+2] annulation reactions | A powerful strategy for synthesizing carbocyclic and heterocyclic systems. researchgate.net |
| Cyclobutane derivatives | [2+2] cycloaddition | Important for the synthesis of biologically active compounds and natural products. mdpi.com |
| Furan-substituted allenes | Copper(I)-catalyzed cross-coupling | Access to functionalized allenes for further transformations. researchgate.net |
Interdisciplinary Research Opportunities in Advanced Organic Chemistry
The study of this compound and its reactions opens up numerous opportunities for interdisciplinary research that bridges advanced organic chemistry with other scientific fields.
In materials science, the incorporation of allene units into polymers could lead to materials with novel electronic and optical properties. The rigid and chiral nature of the allene functional group could be exploited to create polymers with specific helical structures or to act as chiral dopants in liquid crystal displays.
In chemical biology, allene-containing probes could be designed to study biological processes. The unique reactivity of the allene group could be used for bioorthogonal labeling of proteins and other biomolecules. Furthermore, understanding the metabolism of naturally occurring allenes could provide insights into enzymatic reaction mechanisms and lead to the development of new enzyme inhibitors.
In computational chemistry, the complex electronic structure and reactivity of allenes provide a rich area for theoretical studies. acs.org Computational modeling can help to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts and experiments. For example, understanding the factors that control the kinetic versus thermodynamic products in reactions of substituted dienes, a class of compounds to which allenes can isomerize, requires careful computational analysis. masterorganicchemistry.com
The continued exploration of the chemistry of this compound and other allenes will undoubtedly lead to new discoveries and innovations across the scientific landscape. The development of new synthetic methods, the application of these methods to the synthesis of complex and valuable molecules, and the exploration of interdisciplinary research avenues will ensure that allene chemistry remains a vibrant and impactful field for years to come.
Q & A
Basic Research Questions
Q. How can the stereochemistry of 4,5-Dimethylhexa-1,2-diene be experimentally determined given its allene structure?
- Methodological Answer : The compound’s chirality can be assessed via symmetry analysis. For simple allenes like propa-1,2-diene, achirality arises from two planes of symmetry. For substituted derivatives like this compound, use X-ray crystallography to confirm spatial arrangement or electronic circular dichroism (ECD) to detect optical activity. Computational symmetry analysis (e.g., using Schrödinger’s Maestro) can complement experimental data .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR: ¹H, ¹³C, DEPT) to identify methyl groups and double-bond environments. Infrared spectroscopy (IR) detects C=C stretching (~1650 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (m/z 110 for C₈H₁₄). Compare with DFT-predicted spectra (e.g., B3LYP/6-31G(d)) for validation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for volatile dienes: store at 2–8°C under inert gas (N₂/Ar) to prevent polymerization. Use PPE (gloves, goggles), and conduct reactions in fume hoods. Monitor for hazards like flammability and inhalation risks. Refer to SDS guidelines for structurally similar compounds (e.g., 4,5-dimethyl-1,2-phenylenediamine) for toxicity thresholds .
Advanced Research Questions
Q. How can DFT calculations predict the regioselectivity of Diels-Alder reactions involving this compound?
- Methodological Answer : Model transition states at the B3LYP/6-31G(d) level to calculate activation barriers and endo/exo ratios. Compare with experimental yields (e.g., cyclohexa-1,2-diene + furan systems). Adjust basis sets (e.g., 6-311+G(d,p)) for accuracy. Solvent effects can be incorporated via PCM or SMD models .
Q. What experimental approaches are recommended for measuring the enthalpy of formation of this compound, and how do they compare with computational methods?
- Methodological Answer : Use combustion calorimetry for experimental ΔHf values. For computational estimates, apply composite methods (e.g., G4 theory) or DFT (B3LYP/cc-pVTZ). Validate with isodesmic reactions to minimize systematic errors. Discrepancies >5 kJ/mol warrant re-evaluation of experimental conditions (e.g., purity) or computational parameters .
Q. How should researchers address discrepancies between observed reaction yields and computational predictions in studies involving this compound?
- Methodological Answer : Perform sensitivity analysis on computational parameters (basis sets, solvation models, dispersion corrections). Experimentally verify kinetic vs. thermodynamic control (e.g., varying temperature or catalyst loading). Cross-validate with alternative methods like QM/MM simulations or microkinetic modeling .
Q. How can electronic effects of methyl substituents in this compound influence its reactivity in [2+2] cycloadditions?
- Methodological Answer : Analyze frontier molecular orbitals (FMOs) via DFT to identify electron-rich regions. Compare HOMO-LUMO gaps with unsubstituted allenes. Experimentally track reaction rates under UV light (for photoinduced cycloadditions) and correlate with Hammett parameters. Substituent effects may alter diradical intermediates’ stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
